2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide
Description
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-10-22-14-8-4-5-9-15(14)23-16)20-18-19-13(11-24-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKEERIZWSZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxylic acid group. The final step involves the formation of the amide bond with the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHN\O
- Molecular Weight : 299.33 g/mol
- CAS Number : 304888-50-4
The structure features a benzo[d]dioxin moiety fused with a thiazole ring, which contributes to its biological activity and potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of thiazole and dioxin compounds exhibit significant antitumor properties. For instance, compounds similar to 2,3-dihydro-benzo[1,4]dioxine derivatives have been studied for their ability to inhibit various cancer cell lines. A study highlighted the efficacy of thiazole-containing compounds against breast and ovarian cancer cells, with structure-activity relationships suggesting that modifications in the dioxin structure can enhance biological activity .
Inhibition of Carbonic Anhydrase
The compound has been investigated for its potential as a carbonic anhydrase inhibitor. This enzyme plays a critical role in regulating pH and fluid balance in tissues. Inhibitors of carbonic anhydrase have therapeutic implications for conditions like glaucoma and epilepsy. The structural features of the compound influence its interaction with different isoforms of the enzyme .
Synthesis and Characterization
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine derivatives typically involves multi-step reactions that include cyclization processes under controlled conditions. For example, microwave-assisted synthesis has been employed to optimize yields and reduce reaction times . Characterization methods such as NMR spectroscopy and X-ray crystallography are utilized to confirm the structural integrity of synthesized compounds.
Polymer Chemistry
The unique structural properties of 2,3-Dihydro-benzo[1,4]dioxine derivatives make them suitable for use in polymer chemistry. Their ability to form stable bonds allows them to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability .
Drug Delivery Systems
Due to their amphiphilic nature, these compounds can be used in drug delivery systems, facilitating the transport of hydrophobic drugs through biological membranes. This application is particularly relevant in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Findings
Bioactivity Trends: Compounds with bulky arylidene substituents (e.g., 1,3-benzodioxol-5-yl in 9l) exhibit stronger kinase inhibition (SsCK1 IC₅₀ = 1.4 μM) compared to those with smaller groups . The introduction of a hydroxy-methoxybenzylidene group (as in 9n) retains micromolar-range activity (IC₅₀ = 2.0 μM) but improves selectivity for SsCK1 over HsCDK5-p25 . Thiazolidinone derivatives (e.g., 9l, 9n) generally show higher potency than imidazothiadiazoles (e.g., 10i), likely due to enhanced hydrogen bonding via the thioxo group .
Synthetic Methods :
- Microwave-assisted synthesis (e.g., 9l ) reduces reaction times (15–30 minutes) compared to conventional heating, improving yields (65–88%) .
- Thiosemicarbazide intermediates () are critical for constructing thiazole and thiadiazole rings, with sodium acetate facilitating cyclization .
Structural Influences on Physicochemical Properties :
- Melting Points : Compounds with extended conjugation (e.g., 9l ) exhibit broader decomposition ranges (172–233°C), while simpler structures (e.g., 10i ) have sharper melting points (265°C) .
- Solubility : The presence of polar groups (e.g., hydroxyl in 9n ) enhances aqueous solubility, whereas lipophilic substituents (e.g., 4-phenyl-thiazole in the target compound) may improve membrane permeability .
Research Implications
The target compound’s 4-phenyl-thiazol-2-yl amide group distinguishes it from analogues by introducing a rigid, aromatic substituent that may enhance binding to hydrophobic kinase pockets. Comparative data suggest that substituting the arylidene moiety with electron-withdrawing groups (e.g., nitro in ) could further modulate activity. Future studies should explore:
- Structure-activity relationships (SAR) of thiazole-amide derivatives.
- In vivo pharmacokinetic profiling to assess bioavailability.
Biological Activity
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C18H17N3O6S
- Molecular Weight : 397.40 g/mol
- CAS Number : 135517073
- InChI Key : Not available in the provided sources.
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to 2,3-Dihydro-benzo[1,4]dioxine derivatives. For example:
- In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- In vivo studies have shown promising results in tumor reduction in animal models.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways:
- Aldose Reductase Inhibition : This enzyme is involved in diabetic complications. Inhibition leads to reduced sorbitol accumulation, which is beneficial in managing diabetes-related conditions.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Aldose Reductase | 5.0 | Reduced sorbitol levels |
| CYP450 Enzymes | Varies | Modulation of drug metabolism |
Anti-inflammatory Effects
Compounds related to 2,3-Dihydro-benzo[1,4]dioxine have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on a derivative of this compound demonstrated its effectiveness against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both bacterial strains.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide?
- Answer : The synthesis involves amide bond formation between the benzo[1,4]dioxine-carboxylic acid and 4-phenyl-thiazol-2-amine. Key parameters include solvent choice (DMF or DMSO for polar aprotic conditions), temperature control (reflux vs. room temperature), and stoichiometric ratios. For example, excess coupling agents like EDCI/HOBt may improve amidation efficiency. Purification often requires column chromatography to isolate intermediates and final products, with TLC monitoring to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural features?
- Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming aromatic protons (δ 6.5–8.0 ppm for benzo[1,4]dioxine and thiazole rings) and amide carbonyl signals (δ ~165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680–1720 cm for amides) .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis can track degradation products. Light sensitivity should be assessed using UV-vis spectroscopy, as the thiazole and dioxane moieties may undergo photolytic cleavage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Reproduce assays with standardized protocols (e.g., MTT vs. ATP-based viability assays).
- Compare SAR trends : For example, fluorinated analogs (e.g., 4-fluorobenzo[d]thiazol derivatives) may enhance lipophilicity and membrane permeability, altering activity .
- Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) to validate mechanisms .
Q. How can computational modeling predict reactivity or guide synthetic route optimization?
- Answer :
- DFT calculations : Predict reaction pathways (e.g., amidation energy barriers) and regioselectivity in heterocyclic substitutions.
- Retrosynthetic AI tools : Platforms like Synthia or ASKCOS can propose alternative routes using fragment-based logic, minimizing steps requiring hazardous reagents (e.g., thionyl chloride) .
- Molecular docking : Screens interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives for synthesis .
Q. What experimental approaches mitigate byproduct formation during multi-step synthesis?
- Answer : Common byproducts (e.g., dimerization or over-substitution) are minimized by:
- Stepwise monitoring : In-situ FTIR or LC-MS tracks intermediates.
- Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection for amines during coupling).
- Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., hydrolysis) in polar solvents .
Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic properties?
- Answer :
- LogP/D calculations : Halogenation (e.g., fluorine at the 4-position of thiazole) increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing solubility.
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to hepatic clearance.
- In vitro permeability models : Caco-2 or PAMPA assays correlate structural changes with absorption rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
